

molecular weight and formula of diallyl isophthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

Diallyl Isophthalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

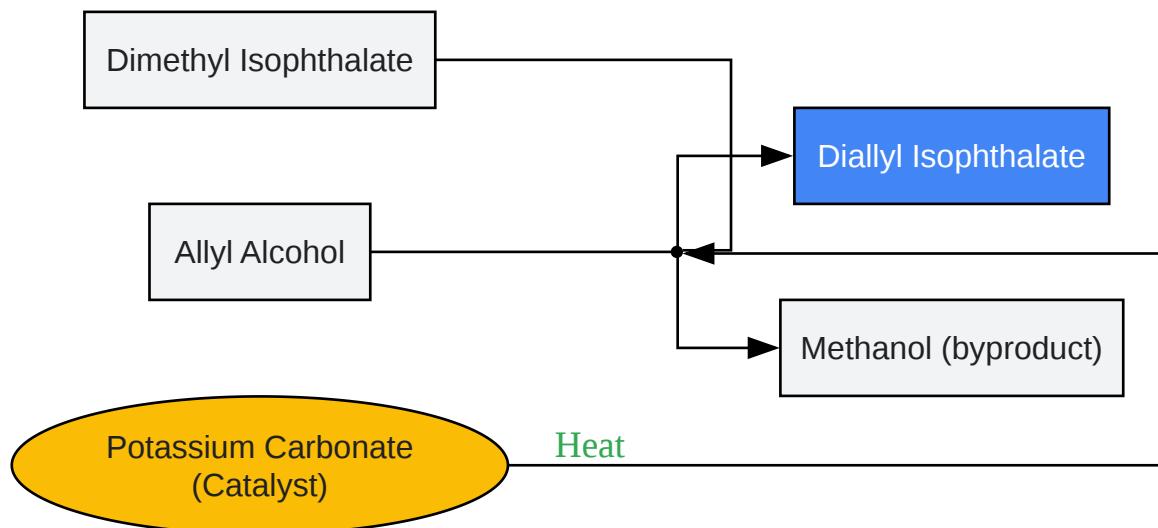
Introduction

Diallyl isophthalate (DAIP) is an organic compound with the chemical formula C₁₄H₁₄O₄.^[1] ^[2]^[3] It is the diallyl ester of isophthalic acid.^[1]^[4] This document provides an in-depth technical guide on the core properties, synthesis, and potential biological relevance of **diallyl isophthalate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Diallyl isophthalate is a colorless to slightly yellow, odorless liquid.^[1] It is primarily used as a cross-linking agent in the production of polymers, offering enhanced thermal stability and mechanical strength to the resulting materials.^[5]^[6]

Molecular Formula and Weight


- Formula: C₁₄H₁₄O₄^[1]^[2]^[3]
- Molecular Weight: 246.26 g/mol ^[1]^[6]^[7]

Physicochemical Data

Property	Value	Reference
IUPAC Name	bis(prop-2-enyl) benzene-1,3-dicarboxylate	[1]
CAS Number	1087-21-4	[1] [2] [3]
Density	1.13 g/cm ³	[6]
Boiling Point	176-177 °C at 5 mmHg	[6]
Melting Point	-3 °C	[6]
Flash Point	163 °C	[6]
Water Solubility	33.8 mg/L at 25 °C	[6]
Appearance	Colorless to slightly yellow liquid	[1]

Synthesis of Diallyl Isophthalate

Diallyl isophthalate is typically synthesized via the esterification of isophthalic acid with allyl alcohol.[\[6\]](#) A common industrial method involves the transesterification of dimethyl isophthalate with allyl alcohol.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Diallyl Isophthalate** via Transesterification.

Experimental Protocol: Synthesis via Transesterification

This protocol is adapted from a patented method for the preparation of **diallyl isophthalate**[3]:

- Reaction Setup: In a reactor equipped with a stirrer, heating mantle, and a rectifying column, add 300g of dimethyl isophthalate, 300g of allyl alcohol, and 1.5g of potassium carbonate powder.
- Reaction: Begin stirring and heat the mixture. Maintain the reaction temperature in the reactor between 90 and 145 °C, and the temperature at the top of the rectifying column between 60 and 95 °C to continuously remove the methanol byproduct.
- Monitoring: The reaction is typically carried out for 2 to 4 hours. The progress can be monitored by sampling and analyzing the content of dimethyl isophthalate until it is less than 0.5%.
- Workup: Once the reaction is complete, stop heating and cool the mixture to below 100 °C. Add 100g of water and continue cooling to 60 °C.
- Purification:
 - Add 0.03g of a decolorizing agent (e.g., potassium permanganate) and stir for 30 minutes.
 - Add 0.06g of a reducing agent (e.g., sodium metabisulfite) and stir for another 30 minutes.
 - Allow the mixture to stand for 30 minutes to separate into layers.
 - Wash the lower organic layer with 100g of water, separate the layers again.
 - Heat the organic layer under vacuum to remove any residual water. The final product is **diallyl isophthalate**.

Polymerization of Diallyl Isophthalate

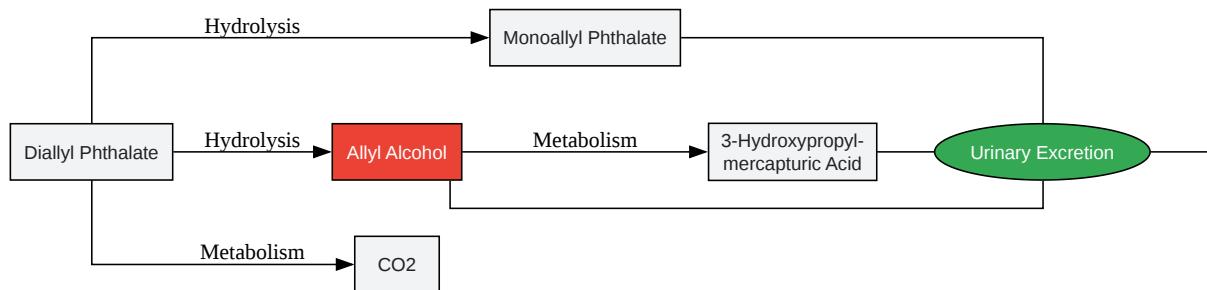
Diallyl isophthalate can be polymerized to form a prepolymer, which is then used in molding compounds. The polymerization is a free-radical addition process and is typically carried out in

bulk.

Experimental Protocol: Prepolymer Synthesis (General)

The following is a general procedure for the synthesis of a diallyl phthalate prepolymer, which can be adapted for **diallyl isophthalate**[8]:

- Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 400g of **diallyl isophthalate** monomer.
- Initiation: Add a free-radical initiator, such as di-benzoyl peroxide (1.6g), and a chain transfer agent like carbon tetrachloride (8g) to control the molecular weight. 8g of methanol can also be added.
- Polymerization: Heat the mixture to reflux (approximately 106 °C) with continuous stirring for 2 to 3 hours. The reaction should be stopped before the gel point is reached (typically around 25% conversion).
- Isolation: The resulting viscous solution containing the prepolymer is slowly added to a rapidly stirred non-solvent, such as methanol, to precipitate the prepolymer.
- Purification and Drying: The precipitated white solid prepolymer is collected by filtration and washed with methanol to remove any unreacted monomer. The final product is then dried under vacuum at room temperature.


Biological Activity and Metabolism

There is limited direct research on the specific signaling pathways affected by **diallyl isophthalate** in the context of drug development. However, studies on the structurally related compound, diallyl phthalate (DAP), provide insights into its potential metabolism and biological effects. It is important to note that while informative, these findings on DAP may not be directly extrapolated to DAIP and specific studies on **diallyl isophthalate** are warranted.

Metabolism of Diallyl Phthalate

Studies in animal models have shown that diallyl phthalate is metabolized and excreted.[9] The primary metabolites identified include monoallyl phthalate, allyl alcohol, and 3-

hydroxypropylmercapturic acid.[7][9] The toxicity of DAP is thought to be related to its metabolite, allyl alcohol.[9]

[Click to download full resolution via product page](#)

Caption: Proposed Metabolic Pathway of Diallyl Phthalate.

Toxicity Data

Quantitative toxicity data for **diallyl isophthalate** is limited. The available information suggests it is harmful if swallowed and may cause skin irritation.[2] For the related compound, diallyl phthalate, more extensive toxicological data is available.

Compound	Test	Species	Route	Value	Reference
Diallyl Isophthalate	LD50	Mouse	Intraperitoneal	> 62.5 mg/kg	[2]
Diallyl Phthalate	LD50	Rat (male)	Oral	891 mg/kg	[10]
Diallyl Phthalate	LD50	Rat (female)	Oral	656 mg/kg	[10]
Diallyl Phthalate	LD50	Mouse (male)	Oral	1070 mg/kg	[10]
Diallyl Phthalate	LD50	Mouse (female)	Oral	1690 mg/kg	[10]
Diallyl Phthalate	LD50	Rabbit	Dermal	3300 mg/kg	[10]
Diallyl Phthalate	LC50 (1 hr)	Rat	Inhalation	8300 mg/m ³	[10]

Conclusion

Diallyl isophthalate is a versatile monomer with well-established applications in materials science due to the desirable properties of its polymers. While its direct biological effects and interactions with cellular signaling pathways are not extensively studied, research on the closely related diallyl phthalate suggests that its metabolism may lead to biologically active compounds. For drug development professionals, understanding the metabolic fate and potential toxicity of such compounds is crucial. Further research is needed to elucidate the specific biological activities of **diallyl isophthalate** and its metabolites to fully assess its potential relevance in a pharmaceutical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl Isophthalate [benchchem.com]
- 2. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN108911986B - Preparation method of diallyl isophthalate - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. US3465030A - Process for the production of diallyl-phthalate - Google Patents [patents.google.com]
- 6. DIALYL ISOPHTHALATE | 1087-21-4 [chemicalbook.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. osti.gov [osti.gov]
- 9. Examination of the differential hepatotoxicity of diallyl phthalate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [molecular weight and formula of diallyl isophthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087104#molecular-weight-and-formula-of-diallyl-isophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com